molecular formula C27H25N3O4S2 B609226 MP-A08

MP-A08

Número de catálogo: B609226
Peso molecular: 519.6 g/mol
Clave InChI: FLDBNMYJUMAXDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Overview of Sphingolipid Metabolism and the Sphingolipid Rheostat

Sphingolipid metabolism involves pathways such as de novo synthesis, the salvage pathway, and ceramide catabolism mdpi.com. A central concept in sphingolipid signaling is the "sphingolipid rheostat," which highlights the dynamic balance between pro-apoptotic ceramide and sphingosine, and pro-survival sphingosine-1-phosphate (S1P) frontiersin.orgnih.gov. This balance is crucial for regulating cellular processes, including growth, survival, and apoptosis nih.govheraldopenaccess.us. A shift towards increased ceramide and decreased S1P generally favors apoptotic pathways, while the reverse favors anti-apoptotic pathways heraldopenaccess.us.

Key enzymes regulate this rheostat. Serine palmitoyltransferase (SPT) initiates de novo synthesis, leading to the formation of ceramide spandidos-publications.com. Ceramidase enzymes break down ceramide into sphingosine researchgate.net. Sphingosine kinases (SPHKs) then phosphorylate sphingosine to produce S1P spandidos-publications.comnih.gov. The irreversible degradation of S1P is catalyzed by S1P lyase nih.gov.

Significance of Sphingosine Kinase 1 (SPHK1) and Sphingosine Kinase 2 (SPHK2) in Cellular Processes

Sphingosine kinases exist as two main isoforms in mammals: SPHK1 and SPHK2 nih.govgenecards.org. These enzymes catalyze the phosphorylation of sphingosine to produce S1P, a lipid mediator with both intracellular and extracellular functions nih.govuniprot.orguniprot.org.

SPHK1 is primarily localized in the cytoplasm and is generally considered to have pro-survival effects, enhancing cell growth and inhibiting apoptosis uniprot.org. It is involved in regulating inflammatory responses and neuroinflammation uniprot.org. SPHK1 activation has been shown to be required for cytokine-induced inflammatory mediator production and is linked to the survival of certain cancer cells nih.gov. Elevated levels of SPHK1 are often observed in various cancers and are associated with poor prognosis nih.govpatsnap.comontosight.aiacs.org. S1P produced by SPHK1 can activate downstream signaling pathways that promote cell proliferation, survival, and motility patsnap.com.

In contrast, SPHK2 is predominantly localized to the nucleus, endoplasmic reticulum, and mitochondria nih.govuniprot.org. SPHK2 can have a positive effect on intracellular ceramide levels, inhibit cell growth, and enhance apoptosis genecards.orguniprot.org. In the nucleus, SPHK2 plays a role in epigenetic regulation of gene expression by interacting with and inhibiting HDAC1 and HDAC2 nih.govuniprot.org. In mitochondria, it is important for cytochrome-c oxidase assembly and mitochondrial respiration uniprot.org. SPHK2 also acts on D-erythro-dihydrosphingosine, D-erythro-sphingosine, and L-threo-dihydrosphingosine uniprot.org.

While both isoforms produce S1P, their distinct subcellular localizations and interacting partners lead to diverse and sometimes opposing cellular functions spandidos-publications.comnih.gov.

Therapeutic Potential of Sphingosine Kinase Inhibition in Disease Contexts

Given the critical role of SPHKs and S1P in regulating cellular processes often dysregulated in disease, targeting these enzymes has emerged as a promising therapeutic strategy spandidos-publications.commdpi.com. The SPHK/S1P pathway has been linked to the progression of various diseases, including cancer, allergic inflammatory disease, cardiovascular diseases, central nervous system diseases, and viral infections spandidos-publications.com.

Inhibition of SPHKs can alter the sphingolipid rheostat, shifting the balance towards pro-apoptotic ceramide and sphingosine, and away from pro-survival S1P frontiersin.orgheraldopenaccess.usnih.gov. This modulation can impact numerous downstream signaling pathways involved in cell proliferation, survival, migration, and inflammation patsnap.com.

SPHK inhibitors are being investigated for their potential in treating cancer, where SPHK1 is often overexpressed patsnap.comontosight.aiacs.org. Inhibiting SPHK activity can reduce S1P-mediated oncogenic signaling, induce apoptosis, and potentially enhance the efficacy of existing cancer therapies patsnap.compatsnap.com. Preclinical studies have shown promising results for SPHK inhibitors in various cancer types patsnap.com. Beyond cancer, SPHK modulators are being explored for inflammatory and autoimmune diseases, cardiovascular disorders, and neurodegenerative conditions patsnap.comacs.orgpatsnap.com.

Rationale for Targeting ATP-Binding Sites in Kinase Inhibition

Protein kinases, including SPHKs, catalyze the transfer of a phosphate group from ATP to a substrate rsc.org. The ATP-binding site is a crucial functional region within the kinase domain nih.govdoi.org. Targeting this site with small molecule inhibitors is a common strategy in drug discovery, particularly for kinases involved in disease nih.govdoi.orgbohrium.com.

ATP-competitive inhibitors bind to the ATP-binding pocket, competing with ATP for access nih.govdoi.org. This prevents the kinase from phosphorylating its substrate, thereby inhibiting its enzymatic activity patsnap.comrsc.org. While the ATP-binding site is relatively conserved across different kinases, subtle structural differences can be exploited to design inhibitors with selectivity for specific kinases or isoforms doi.orgbohrium.comnih.gov. Targeting the ATP-binding site can also overcome common off-target effects associated with inhibitors that mimic the lipid substrates like sphingosine nih.gov.

The development of ATP-competitive kinase inhibitors has been a significant area of research, leading to the approval of numerous kinase inhibitors for various diseases rsc.orgnih.govdoi.org. Structural studies and in silico docking approaches are valuable tools in identifying and designing compounds that can effectively bind to and inhibit the ATP-binding site nih.govnih.gov.

Propiedades

IUPAC Name

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDBNMYJUMAXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Structural Basis of Mp-a08 Inhibition

Computational Approaches to Inhibitor Identification

The discovery process for MP-A08 utilized in silico methods to identify potential inhibitors targeting the ATP-binding site of SK1. nih.govresearchgate.netnih.govbocsci.commdpi.com

In Silico Docking Methodologies

In silico docking was employed to screen small molecule libraries and predict their binding affinity and orientation within the ATP-binding pocket of SK1. nih.govresearchgate.netnih.govbocsci.commdpi.com This method was crucial in identifying this compound as a promising candidate. nih.govresearchgate.netnih.govbocsci.commdpi.com

Structural Homology Modeling of Sphingosine Kinase 1

Prior to the availability of a crystal structure for SK1, structural homology modeling of the ATP-binding site was performed. nih.govresearchgate.netnih.govbocsci.commdpi.comresearchgate.net This model provided a structural basis for the subsequent in silico docking studies, allowing researchers to visualize and predict how small molecules might interact with the enzyme's active site. nih.govresearchgate.netnih.govbocsci.commdpi.comresearchgate.net A homology model of SK2 was also created using the SK1 crystal structure to analyze differences in this compound binding between the two isoforms. nih.gov

Molecular Interactions and ATP-Competitive Mechanism

This compound functions as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase enzyme. nih.govtocris.comsigmaaldrich.comrndsystems.comforlabs.co.uk This mechanism of action is distinct from inhibitors that target the sphingosine binding pocket. sigmaaldrich.comforlabs.co.uk

Analysis of this compound Binding within the ATP-Binding Pocket

This compound docks into the ATP-binding pocket of SK1, forming close associations with conserved motifs within this region. nih.gov The molecule's structure, containing two benzenesulfonamide groups joined by a central benzylideneaniline group, facilitates its interaction within this site. nih.govbocsci.comspandidos-publications.comnih.gov Analysis predicted close associations with specific amino acid residues. nih.govspandidos-publications.com

Identification of Key Residues Contributing to this compound Binding

In silico docking predicted that this compound forms close associations with residues such as Asn22, Arg24, Thr54, Ser79, Gly80, Asp81, Gly82, Leu83, and Ser112 in SK1. nih.govspandidos-publications.com These residues are located within the ATP-binding pocket. nih.govspandidos-publications.com The binding orientation suggests that certain residues involved in binding the adenosine component of ATP, like Arg24, Thr54, Glu55, and Leu83, accommodate parts of the this compound molecule. researchgate.net Polar side-chains (Ser79, Ser112) and positively charged residues (Arg185, Arg191) that typically coordinate ATP phosphates are predicted to accommodate the bulky phenyl rings and sulfonyl groups of this compound in SK1. researchgate.net

For SK2, the predicted binding orientation of this compound is altered compared to SK1 due to residue substitutions, specifically Phe154 and Asn187 in SK2 corresponding to Arg24 and Arg57 in SK1. researchgate.net In SK2, the terminal methylphenyl rings point towards Thr184 and Asn152, while the central phenyl rings are shifted and coordinated by Arg315 and Arg321. nih.gov Hydrogen bonding to Asn152 and Ser242 side-chains is predicted for the sulfonyl groups in SK2. nih.gov

Site-Directed Mutagenesis Studies on Sphingosine Kinase ATP-Binding Sites

Site-directed mutagenesis studies were conducted to experimentally validate the predicted interactions and the importance of specific residues for this compound binding and inhibition. nih.govspandidos-publications.com Mutations were introduced into the ATP-binding pocket of SK1. nih.govspandidos-publications.com

Experimental data showed that alanine mutations at specific positions reduced the inhibitory effect of this compound on SK1 activity. nih.govspandidos-publications.com Mutations such as T54A, L83A, R185A, and S112A in SK1 reduced this compound inhibition by approximately three-fold. nih.govspandidos-publications.com Mutations including S79A, R24A, and R191A resulted in an approximate two-fold reduction in inhibition. nih.govspandidos-publications.com These findings support that this compound targets the ATP-binding pocket of SK1 and confirm the contribution of these residues to its binding. nih.govspandidos-publications.com

Mutagenesis studies were also performed on SK2 ATP pocket mutants predicted to be important for this compound binding. nih.govresearchgate.net Alanine mutations at SK2 residues Asn152, Thr184, Ser242, Arg315, and Arg321 significantly reduced SK2 activity. nih.govresearchgate.net Alanine mutations at Phe154 or Leu213 in SK2, which are involved in binding the adenosine of ATP, resulted in an increase in SK2 activity. nih.govresearchgate.net When assessing this compound binding to SK2 mutants, alanine mutations at Asn152, Thr184, and Leu213 showed some reduction in inhibition, while mutations at Arg315 and Arg321 resulted in much less inhibition by this compound. researchgate.net

Effect of Alanine Mutations on this compound Inhibition of SK1

SK1 MutationApproximate Reduction in this compound Inhibition
T54A~3-fold
L83A~3-fold
R185A~3-fold
S112A~3-fold
S79A~2-fold
R24A~2-fold
R191A~2-fold

Effect of Alanine Mutations on SK2 Activity and this compound Inhibition

SK2 MutationEffect on SK2 Activity (vs WT)Effect on this compound Inhibition
Asn152ASignificantly reducedSome reduction
Thr184ASignificantly reducedSome reduction
Ser242ASignificantly reducedDid not affect
Arg315ASignificantly reducedMuch less inhibition
Arg321ASignificantly reducedMuch less inhibition
Phe154A~2-fold increaseMinor effect
Leu213A~2-fold increaseSome reduction

Biochemical and Enzymatic Characterization of Mp-a08

Sphingosine Kinase Isoform Inhibition Profile

MP-A08 functions as a selective ATP-competitive inhibitor targeting both sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2) nih.govrndsystems.comtocris.combocsci.comcaymanchem.comcaymanchem.comfrontiersin.org. This inhibition occurs specifically at the ATP-binding site of these enzymes nih.govbocsci.comfrontiersin.orgresearchgate.netresearchgate.net.

Inhibitory Activity Against Purified Recombinant Human SPHK1

Studies using purified recombinant human SPHK1 have determined the inhibitory constant (Ki) of this compound. The reported Ki value for this compound against human SPHK1 is consistently cited as 27 ± 3 μM across multiple sources rndsystems.comtocris.combocsci.comcaymanchem.comcaymanchem.comfrontiersin.orgspandidos-publications.commedchemexpress.comfishersci.atinvivochem.cn.

Inhibitory Activity Against Purified Recombinant Human SPHK2

Evaluation of this compound's activity against purified recombinant human SPHK2 has shown a higher affinity compared to SPHK1. The reported Ki value for this compound against human SPHK2 is 6.9 ± 0.8 μM rndsystems.comtocris.combocsci.comcaymanchem.comcaymanchem.comfrontiersin.orgspandidos-publications.commedchemexpress.comfishersci.atinvivochem.cn. This indicates that this compound is a more potent inhibitor of SPHK2 than SPHK1 rndsystems.comtocris.combocsci.comcaymanchem.comcaymanchem.comfrontiersin.orgspandidos-publications.commedchemexpress.comfishersci.atinvivochem.cn.

The inhibitory constants for this compound against human SPHK1 and SPHK2 are summarized in the table below:

EnzymeInhibition TypeKi (μM)
Human SPHK1ATP-competitive27 ± 3
Human SPHK2ATP-competitive6.9 ± 0.8

Comparative Inhibition of Murine Sphingosine Kinase Isoforms

Research has also examined the effect of this compound on murine sphingosine kinase isoforms. Notably, comparable inhibition of murine SK1 and SK2 was observed with this compound, a characteristic that distinguishes it from some other known sphingosine kinase inhibitors nih.gov.

Selectivity Profiling Against Related Lipid Kinases

Beyond its effects on sphingosine kinases, this compound has undergone selectivity profiling to assess its inhibitory activity against related lipid kinases. This compound demonstrates selectivity for SPHK1 and SPHK2 over a broad panel of other kinases nih.govrndsystems.comtocris.combocsci.comcaymanchem.comcaymanchem.comguidetomalariapharmacology.org. Specifically, it has been shown to be selective over a panel of 140 human protein kinases at concentrations up to 25 μM caymanchem.comcaymanchem.com.

Evaluation of Inhibition Against Diacylglycerol Kinase (DAGK)

The inhibitory activity of this compound against diacylglycerol kinase (DAGK), a related human lipid kinase, has been evaluated nih.govresearchgate.net. Studies have reported that this compound showed no inhibition of human DAGK spandidos-publications.com.

Kinetic Mechanisms of Enzyme Inhibition

Determination of Inhibition Type (e.g., ATP-Competitive)

Inhibition kinetics studies have confirmed that this compound acts as an ATP-competitive inhibitor of both human SK1 and SK2. nih.govresearchgate.netgoogle.com This indicates that this compound competes with ATP for binding to the active site of the enzyme. By occupying the ATP-binding pocket, this compound prevents the enzyme from binding to its co-substrate, ATP, thereby inhibiting the phosphorylation of sphingosine to sphingosine-1-phosphate. nih.govresearchgate.netfrontiersin.org

Interestingly, kinetic analysis revealed that this compound exhibits a higher affinity for SK2 compared to SK1. nih.govmedchemexpress.comrndsystems.comtocris.comtargetmol.comcaymanchem.comspandidos-publications.comfrontiersin.org The inhibitory constant (Ki) values, which represent the dissociation constant of the enzyme-inhibitor complex and are a measure of inhibitor potency, demonstrate this difference. The Ki value for this compound against human SK2 was determined to be 6.9 ± 0.8 μM, while the Ki value against human SK1 was 27 ± 3 μM. nih.govmedchemexpress.comrndsystems.comtocris.comtargetmol.comcaymanchem.comspandidos-publications.comfrontiersin.org This indicates that a lower concentration of this compound is required to achieve half-maximal inhibition of SK2 activity compared to SK1.

The ATP-competitive nature of this compound is a key characteristic that distinguishes it from some other sphingosine kinase inhibitors that may target the sphingosine binding site. nih.gov This mode of inhibition suggests potential for selectivity over other kinases that utilize ATP but have different ATP-binding pocket characteristics. nih.govspandidos-publications.com

Here is a summary of the Ki values for this compound against human SK1 and SK2:

EnzymeKi (μM)Standard Deviation (μM)
Human SK1273
Human SK26.90.8

Lineweaver-Burke Plot Analysis

Lineweaver-Burke plots, also known as double reciprocal plots, are a graphical representation of enzyme kinetics data that are commonly used to determine the type of enzyme inhibition. These plots graph the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). plos.orgnih.gov

In the case of this compound, Lineweaver-Burke plots have been utilized to visually demonstrate its ATP-competitive inhibition of SK1 and SK2. nih.govresearchgate.netresearchgate.netgoogle.com For a competitive inhibitor, increasing concentrations of the inhibitor result in a series of lines that intersect at the y-axis (1/Vmax). The x-intercept (-1/Km) changes with increasing inhibitor concentration, indicating that the apparent Michaelis constant (Km) for the substrate (ATP in this case) is increased in the presence of the inhibitor, while the maximum reaction velocity (Vmax) remains unchanged.

Cellular and Molecular Mechanisms of Action of Mp-a08

Modulation of Cellular Sphingolipid Balance

Inhibition of SK1 and SK2 by MP-A08 directly impacts the cellular levels of key sphingolipid metabolites. nih.govtocris.comrndsystems.comcaymanchem.comresearchgate.net

Suppression of Sphingosine 1-Phosphate Production

This compound effectively reduces the cellular production of sphingosine 1-phosphate (S1P). nih.govtocris.comrndsystems.comcaymanchem.comresearchgate.netlabscoop.com S1P is a signaling molecule known for its anti-apoptotic, pro-proliferative, and pro-angiogenic effects. nih.govnih.govresearchgate.netresearchgate.netmdpi.com By inhibiting the enzymes responsible for S1P synthesis, this compound shifts the sphingolipid balance away from this pro-survival lipid. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net Studies in Jurkat cells have shown that this compound treatment leads to a reduction in cellular S1P formation. nih.govresearchgate.net

Induction of Ceramide and Sphingosine Accumulation

Conversely, the inhibition of sphingosine kinases by this compound leads to an increase in the cellular levels of ceramide and sphingosine, which are known to be pro-apoptotic lipids. nih.govnih.govtocris.comrndsystems.comcaymanchem.comresearchgate.netresearchgate.netlabscoop.com This accumulation is a direct consequence of the blocked conversion of sphingosine to S1P. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net Research using mass spectrometry has demonstrated significant increases in various ceramide species, including C18-, C20-, and C20:1-ceramide, following this compound treatment in cells. nih.govcaymanchem.comresearchgate.netlabscoop.comcaymanchem.com Increases in dihydrosphingosine and other ceramide and dihydroceramide species have also been observed. nih.govresearchgate.net

Data on Ceramide Fold Increases in Jurkat Cells Treated with 15 µM this compound:

Ceramide SpeciesFold Increase (6 hours)Fold Increase (16 hours)
C18-ceramide3.73.4
C20-ceramide3.52.8
C20:1-ceramide5.83.9
C14-ceramideNot specifiedElevated further
C18:1-ceramideNot specifiedElevated further

*Based on data from reference nih.govresearchgate.net.

Impact on Cell Signaling Pathways

The altered sphingolipid balance induced by this compound has significant downstream effects on various cell signaling pathways that regulate cell survival, proliferation, and stress responses. nih.govresearchgate.net

Attenuation of Pro-Proliferative Signaling (e.g., Akt, ERK1/2 MAPK Pathway)

S1P is known to regulate pro-survival and pro-proliferative pathways, including the PI3K/Akt and Ras/ERK1/2 MAPK pathways. nih.govmdpi.comresearchgate.net Inhibition of SKs by this compound leads to a reduction in S1P levels, which in turn dampens the activity of these pathways. nih.govmdpi.comresearchgate.net Studies have shown a dose-dependent reduction in the phosphorylation of Akt (phospho-Akt) and ERK1/2 (phospho-ERK1/2) upon treatment with this compound, indicating an attenuation of these pro-survival and pro-proliferative signals. nih.govresearchgate.net

Activation of Stress-Activated Protein Kinase Pathways (e.g., p38, JNK)

Concurrently with the inhibition of pro-survival pathways, this compound treatment leads to the activation of stress-activated protein kinase pathways, such as p38 and JNK. nih.govcaymanchem.comlabscoop.comresearchgate.net This is evidenced by a dose-dependent increase in the phosphorylation of p38 (phospho-p38) and JNK (phospho-JNK). nih.govcaymanchem.comlabscoop.comresearchgate.net The activation of these pathways is consistent with the induction of cellular stress and the promotion of apoptosis. nih.govresearchgate.net

Induction of Apoptosis

A key consequence of this compound's effects on sphingolipid metabolism and cell signaling is the induction of apoptosis, or programmed cell death. nih.govnih.govtocris.comrndsystems.comcaymanchem.combocsci.com The shift in the sphingolipid rheostat towards increased ceramide and sphingosine and decreased S1P favors apoptotic signaling. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net The attenuation of pro-survival pathways (Akt, ERK1/2) and the activation of stress pathways (p38, JNK) further contribute to the induction of apoptosis. nih.govresearchgate.net this compound has been shown to induce mitochondrial-associated apoptosis in an SK-dependent manner. nih.govnih.govtocris.comrndsystems.combocsci.com Markers of apoptosis, such as caspase-3 cleavage and activation, PARP cleavage, Annexin V staining, and changes in mitochondrial permeability, have been observed following this compound treatment. researchgate.net In acute myeloid leukemia (AML) cells, this compound-induced apoptosis has been linked to ceramide accumulation leading to the activation of protein kinase R, upregulation of ATF4, and activation of Noxa, ultimately resulting in the degradation of MCL-1, a pro-survival protein. mdpi.comresearchgate.netaacrjournals.orgnih.govmdpi.com

Mitochondrial-Associated Apoptotic Pathway Activation

This compound has been shown to induce mitochondrial-associated apoptosis. tocris.comnih.govrndsystems.com Studies in Jurkat cells demonstrated that this compound treatment led to a dose-dependent reduction in TMRE staining, indicative of mitochondrial membrane permeabilization, a key event in the intrinsic apoptotic pathway. researchgate.net Overexpression of the anti-apoptotic protein Bcl-2 was found to block this compound-induced apoptosis markers like annexin V staining and PARP cleavage, further supporting the involvement of the mitochondrial pathway. nih.govresearchgate.net The shift in the sphingolipid rheostat towards increased ceramide levels following SphK inhibition by this compound is understood to contribute to the activation of signaling pathways associated with apoptosis, such as the p38 and JNK pathways. caymanchem.comnih.govresearchgate.net

Caspase-Dependent Apoptosis Induction

This compound induces caspase-dependent apoptotic cell death. researchgate.netnih.govresearchgate.netresearchgate.net Research in Acute Myeloid Leukemia (AML) cell lines and primary AML patient cells has shown that targeting SphK1 with this compound results in caspase-dependent apoptosis. researchgate.netnih.govresearchgate.net Evidence for this includes the dose-dependent activation of caspase 3 and inactivation of PARP, a substrate of activated caspases, upon this compound treatment. nih.govresearchgate.net

Role of MCL-1 Degradation in Apoptotic Signaling

A significant mechanism by which this compound induces apoptosis involves the degradation of MCL-1, a pro-survival protein. nih.govashpublications.orgaml-hub.com this compound's inhibition of SphK1 leads to ceramide accumulation, which in turn triggers a cascade resulting in MCL-1 degradation. nih.govnih.gov This degradation is a crucial factor in the compound's ability to induce cell death, particularly in AML cells. nih.govaml-hub.com The targeting of MCL-1 by this compound presents a potential strategy to overcome resistance to other anti-cancer agents, such as venetoclax, which is mediated by MCL-1. nih.govashpublications.org

Involvement of the Integrated Stress Response (ISR) and ATF4/Noxa Axis

This compound activates the Integrated Stress Response (ISR), specifically involving the ATF4/Noxa axis, contributing to MCL-1 degradation and apoptosis. nih.govashpublications.orgnih.govaacrjournals.orgnih.govnih.govresearchgate.net The accumulation of ceramide due to SphK inhibition by this compound activates protein kinase R (PKR), which phosphorylates eIF2α. nih.govnih.govaacrjournals.orgnih.govresearchgate.net Phosphorylation of eIF2α leads to the preferential translation of ATF4, a transcription factor. nih.govaacrjournals.orgnih.govgoogle.comgoogleapis.comd-nb.info ATF4 then upregulates the expression of Noxa (PMAIP1), a BH3-only protein. nih.govashpublications.orgnih.govaacrjournals.orgnih.govresearchgate.net Noxa is known to interact with MCL-1, promoting its degradation and subsequently inducing apoptosis. ashpublications.orgaacrjournals.orgnih.gov This ceramide-induced ISR activation and the subsequent ATF4/Noxa-mediated MCL-1 degradation are key components of this compound's apoptotic mechanism, particularly in AML cells. nih.govnih.govaacrjournals.orgnih.gov

Effects on Angiogenesis

Beyond its direct effects on cancer cell apoptosis, this compound also influences tumor angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. tocris.comnih.govrndsystems.com

Effects on Angiogenesis

Inhibition of Tumor Vascularization

This compound has demonstrated the ability to reduce tumor vascularization. caymanchem.comnih.govcaymanchem.cominvivochem.cnsigmaaldrich.com Studies using human lung adenocarcinoma xenograft models in mice showed that this compound treatment led to reduced tumor growth, which was associated with both increased tumor cell apoptosis and decreased tumor angiogenesis. tocris.comsigmaaldrich.comnih.govrndsystems.comcaymanchem.comsigmaaldrich.com The reduction in tumor vasculature can be assessed by markers such as CD31 staining. caymanchem.comcaymanchem.com

Modulation of S1P-Mediated Angiogenic Factors

The anti-angiogenic effects of this compound are linked to its inhibition of SphK activity and the resulting reduction in S1P levels. tocris.comcaymanchem.comnih.govresearchgate.netrndsystems.com S1P is a potent angiogenic factor that signals through S1P receptors, particularly S1P1, to promote the formation of new blood vessels. mdpi.comnih.gov By inhibiting SphK1 and SphK2, this compound reduces the production of S1P, thereby dampening S1P-mediated angiogenic signaling and inhibiting tumor vascularization. tocris.comcaymanchem.comnih.govresearchgate.netrndsystems.com

Preclinical Research and Efficacy Studies of Mp-a08

In Vitro Anti-Cancer Activity

Studies evaluating MP-A08 in cell culture have shown its ability to exert anti-cancer effects on diverse human cancer cell lines, primarily through the induction of apoptosis and inhibition of proliferation. nih.govcaymanchem.com

This compound has demonstrated anti-neoplastic activity against a panel of human cancer cell lines. nih.gov This includes solid tumor cell lines such as A549 lung adenocarcinoma cells, MCF-7 and MDA-MB-231 breast adenocarcinoma cells, as well as Jurkat leukemia cells (suspension). nih.gov Neoplastic, anchorage-independent growth of solid tumor cell lines was also blocked by this compound in in vitro colony formation assays. nih.gov Transformed BJ7 human foreskin fibroblasts, expressing V12-Ras, showed sensitivity to this compound, suggesting that transformed cells may be more susceptible to its effects. nih.gov In acute myeloid leukemia (AML), this compound has shown activity against a panel of AML cell lines and primary AML patient samples. nih.govresearchgate.net The majority of AML cases screened were susceptible to this compound, with half-maximal inhibitory concentration (IC50) values generally ranging between 6.4 and 18.9 µM in AML blasts. researchgate.net

Here is a summary of this compound's efficacy against selected human cancer cell lines:

Cell LineCancer TypeObserved EffectReference
A549Lung AdenocarcinomaBlocked neoplastic growth, Sensitivity nih.gov
MCF-7Breast AdenocarcinomaBlocked neoplastic growth nih.gov
MDA-MB-231Breast AdenocarcinomaBlocked neoplastic growth nih.gov
JurkatLeukemiaInduced apoptosis, Inhibited growth nih.govresearchgate.net
MV4-11Acute Myeloid LeukemiaSynergistic effects with cytarabine/venetoclax nih.govnih.gov
OCI-AML3Acute Myeloid LeukemiaSynergistic effects with cytarabine/venetoclax nih.govnih.gov
Primary AML BlastsAcute Myeloid LeukemiaSusceptibility (IC50 6.4-18.9 µM) researchgate.net

This compound has been shown to induce mitochondrial-associated apoptosis in a SphK-dependent manner in cancer cells. nih.govrndsystems.comresearchgate.net In Jurkat cells, this compound treatment led to a dose-dependent induction of caspase-3 activity and cleavage, as well as PARP cleavage. researchgate.net These are key markers of apoptosis. researchgate.net Consistent with these findings, this compound also induced cell surface expression of annexin V in a dose-dependent manner. researchgate.net Overexpression of the anti-apoptotic protein Bcl-2 in Jurkat cells was observed to block this compound-induced annexin V staining and PARP cleavage, further supporting the role of mitochondrial-mediated apoptosis. researchgate.net this compound treatment also reduced TMRE staining, indicative of mitochondrial membrane permeabilization, which is consistent with the induction of mitochondrial-mediated apoptosis. researchgate.net In AML cells, this compound induces caspase-dependent apoptotic cell death. nih.govresearchgate.netresearchgate.net This occurs, in part, through the inhibition of MCL-1 expression, leading to ceramide accumulation and subsequent activation of pathways that result in MCL-1 degradation. nih.govnih.govashpublications.org

This compound blocks pro-proliferative signaling pathways in cancer cells. nih.govresearchgate.net By inhibiting SphK activity, this compound reduces the production of S1P, a signaling molecule known to promote cell proliferation and survival. nih.govnih.govresearchgate.net In Jurkat cells, this compound treatment caused a dose-dependent loss in the activation of pro-survival and pro-proliferative pathways such as Akt and ERK1/2. researchgate.net this compound has been shown to reduce the proliferation of a variety of human cancer cell lines, with reported EC50 values ranging from 8 to 44.9 µM. caymanchem.com

Induction of Apoptotic Cell Death in Cancer Cell Cultures

In Vivo Anti-Tumorigenic Efficacy

Preclinical studies using murine xenograft models have demonstrated the in vivo anti-tumorigenic efficacy of this compound against human cancers. nih.govresearchgate.netnih.gov

This compound has been shown to reduce the growth of human lung adenocarcinoma tumors in mouse xenograft models. nih.govresearchgate.netmedchemexpress.comspandidos-publications.com In studies using A549 human lung adenocarcinoma cells, this compound treatment significantly reduced tumor growth. nih.govcaymanchem.com The mechanism of action in these models involved both the induction of tumor cell apoptosis and the inhibition of tumor angiogenesis. nih.govresearchgate.netmedchemexpress.comspandidos-publications.com Consistent with the known role of SphK1-derived S1P as an angiogenic factor, this compound treatment reduced tumor vascularization. nih.gov

In murine xenograft models of acute myeloid leukemia (AML), this compound has been shown to reduce the leukemic burden and improve survival. nih.govresearchgate.netresearchgate.net Studies using NOD-SCID mice engrafted with primary human AML blasts demonstrated that this compound treatment significantly reduced the leukemic burden in responsive xenografts. researchgate.net For instance, mice engrafted with AML samples carrying FLT3-ITD mutations showed a reduction in leukemic burden upon this compound treatment. researchgate.net this compound induces caspase-dependent apoptotic cell death in AML cells and leukemia stem/progenitor cells (LSPCs) in these models, while sparing normal hematopoietic progenitor cells. nih.govresearchgate.netresearchgate.net

Here is a summary of this compound's efficacy in murine xenograft models:

Model TypeCancer TypeObserved EffectReference
Murine Xenograft (A549 cells)Lung AdenocarcinomaReduced tumor growth, Induced tumor cell apoptosis, Inhibited tumor angiogenesis nih.govresearchgate.netmedchemexpress.com
Murine Xenograft (Primary Human AML blasts)Acute Myeloid LeukemiaReduced leukemic burden, Improved survival, Induced apoptotic cell death nih.govresearchgate.netresearchgate.net

Impact on Overall Survival in Leukemia Models

Preclinical studies in mouse models have demonstrated that this compound reduces the leukemic burden and improves survival in AML xenografts. nih.govresearchgate.netresearchgate.net A rationally designed liposome-based encapsulation and delivery system for this compound has been shown to overcome physicochemical challenges associated with the compound, enabling effective delivery and leading to significantly prolonged survival of mice engrafted with human AML cancer in preclinical models. nih.govresearchgate.netunisa.edu.auglobalauthorid.com

Combination Therapeutic Strategies in Oncology

Given the complex nature of cancers like AML, combination therapies are a significant area of research. This compound has been explored in combination with both standard chemotherapy and targeted therapies in preclinical AML models.

Synergistic Anti-Leukemic Effects with Standard Chemotherapy (e.g., Cytarabine)

Studies have indicated that this compound exhibits synergistic anti-leukemic effects when combined with standard chemotherapy such as cytarabine in human AML cell lines. nih.govresearchgate.netunisa.edu.auglobalauthorid.comnih.govresearchgate.netresearchgate.net Specifically, this compound-loaded liposomes in combination with cytarabine have shown significant synergistic effects against human AML cell lines such as MV4-11 and OCI-AML3. nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.netresearchgate.net This synergy has been confirmed using the Chou-Talalay Combination Index. nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.netresearchgate.net Free this compound has also been shown to chemosensitise AML cells to cytarabine. nih.gov

Enhanced Efficacy with Targeted Therapies (e.g., Venetoclax)

This compound has also demonstrated enhanced efficacy in combination with targeted therapies like venetoclax in AML models. The combination of this compound, particularly in liposomal form, with venetoclax has shown significant synergistic effects against human AML cell lines, including those resistant to venetoclax. nih.govresearchgate.netunisa.edu.auglobalauthorid.comnih.govresearchgate.net This strong synergistic effect is attributed to multiple mechanisms of action. nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.net this compound inhibits SPHK1, leading to the accumulation of ceramide. nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.netashpublications.orgashpublications.org This accumulation activates protein kinase R, which subsequently promotes the upregulation of activating transcription factor 4 (ATF4) and the activation of NOXA. nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.netashpublications.orgashpublications.org This cascade ultimately results in the degradation of MCL-1, a pro-survival protein that can mediate resistance to venetoclax. nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.netashpublications.orgashpublications.org The combination therapy of this compound and venetoclax has also been reported to significantly prolong the survival of mice with AML disease. nih.gov

Overcoming Acquired Drug Resistance in Acute Myeloid Leukemia Models

A key area of investigation for this compound in oncology is its potential to overcome acquired drug resistance, particularly in AML. The synergistic effects observed with venetoclax are notably significant in venetoclax-resistant human AML cells, such as the OCI-AML3 cell line. nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.netashpublications.orgtandfonline.com The mechanism involving the degradation of MCL-1, induced by this compound's effect on the ceramide/PKR/ATF4/NOXA axis, plays a crucial role in resensitizing AML cells to venetoclax. nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.netashpublications.orgashpublications.orgdntb.gov.ua Targeting SK-1 in combination with venetoclax has been shown to resensitize venetoclax-resistant AML cells. tandfonline.com

Table 1: Synergistic Effects of this compound Combinations in AML Cell Lines

Combination PartnerAML Cell Lines TestedObserved EffectConfirmation MethodSource(s)
CytarabineMV4-11, OCI-AML3SynergisticChou-Talalay Combination Index nih.govunisa.edu.auglobalauthorid.comnih.govresearchgate.netresearchgate.net
VenetoclaxVarious, OCI-AML3 (resistant)SynergisticCell viability, Apoptosis nih.govresearchgate.netunisa.edu.auglobalauthorid.comnih.govresearchgate.net

Research in Non-Oncological Disease Models

Beyond its investigation in oncology, this compound has also been explored in models of non-oncological diseases, such as inflammatory skin conditions.

Therapeutic Effects in Psoriasis-Like Dermatitis Models

Preclinical research has examined the therapeutic effects of this compound in imiquimod (IMQ)-induced psoriasis-like dermatitis models in mice. frontiersin.orgresearchgate.netmedicaljournals.seresearchgate.net Topical application of this compound, acting as a sphingosine kinase 1/2 inhibitor, has been shown to alleviate the severity of IMQ-induced skin lesions. frontiersin.orgresearchgate.netmedicaljournals.se This includes reductions in clinical scores such as the Psoriasis Area and Severity Index (PASI), as well as decreased erythema, scaling, and epidermal thickness. frontiersin.orgresearchgate.netmedicaljournals.se At the molecular level, this compound treatment effectively reduced the elevated levels of pro-inflammatory cytokines, including IL-17A, IL-17F, and TNF-α, observed in the IMQ-induced model. frontiersin.orgmedicaljournals.se Furthermore, this compound suppressed markers associated with keratinocyte hyperproliferation, such as keratins K6 and K16. frontiersin.org The beneficial effects of this compound in this model may be linked to its ability to block sphingosine-1-phosphate (S1P) synthesis and reduce the differentiation of Th17 cells. frontiersin.orgresearchgate.net

Table 2: Effects of Topical this compound in Psoriasis-Like Dermatitis Mouse Model

Measured ParameterEffect of this compound Treatment (vs. control)Source(s)
PASI ScoreReduced Severity frontiersin.orgresearchgate.netmedicaljournals.se
ErythemaReduced frontiersin.orgresearchgate.netmedicaljournals.se
ScalingReduced frontiersin.orgresearchgate.netmedicaljournals.se
Epidermal ThicknessReduced frontiersin.orgresearchgate.netmedicaljournals.se
IL-17A LevelsDecreased frontiersin.orgmedicaljournals.se
IL-17F LevelsDecreased frontiersin.orgmedicaljournals.se
TNF-α LevelsDecreased frontiersin.orgmedicaljournals.se
Keratin K6/K16Suppressed Expression frontiersin.org

Modulation of Inflammatory Markers in Dermatological Conditions

Research has investigated the effects of this compound on inflammatory markers in the context of dermatological conditions, specifically using psoriasis-like dermatitis models in mice. Topical application of this compound has been shown to alleviate imiquimod (IMQ)-induced psoriasis-like skin lesions. frontiersin.orgmedicaljournals.seresearchgate.net

Studies have demonstrated that this compound treatment can significantly decrease the levels of pro-inflammatory cytokines, including IL-17A, IL-17F, and TNF-α, which are typically elevated in IMQ-induced skin inflammation. frontiersin.orgmedicaljournals.seresearchgate.netmedicaljournals.se Furthermore, this compound suppressed the expression of keratinocyte hyperproliferation markers, such as keratins K6 and K16, which are induced in response to hyperproliferative stimuli like IMQ application. frontiersin.orgmedicaljournals.seresearchgate.netmedicaljournals.se These findings suggest that this compound can mitigate the regional pro-inflammatory immune response and reduce keratinocyte hyperproliferation in this model. researchgate.net

The observed effects are potentially linked to the inhibition of S1P synthesis by this compound, which can influence the differentiation of Th17 cells, key players in psoriasis pathology. frontiersin.org

Here is a summary of the effects of this compound on inflammatory markers and keratinocyte proliferation markers in IMQ-induced psoriasis-like skin inflammation:

MarkerEffect of this compound Treatment (vs. IMQ control)Statistical Significance
IL-17A mRNA LevelsDecreasedp < 0.05 frontiersin.orgmedicaljournals.semedicaljournals.se
IL-17F mRNA LevelsDecreasedp < 0.05 frontiersin.orgmedicaljournals.semedicaljournals.se
TNF-α mRNA LevelsDecreasedp < 0.05 frontiersin.orgmedicaljournals.semedicaljournals.se
Keratin K6 ExpressionSuppressedp < 0.05 frontiersin.orgmedicaljournals.semedicaljournals.se
Keratin K16 ExpressionSuppressedp < 0.05 frontiersin.orgmedicaljournals.semedicaljournals.se
Ki-67 ImmunoreactivityReducedNot specified, but figure shows reduction medicaljournals.seresearchgate.net

Examination of Sphingosine Kinase 2 (SPHK2) Role in Endothelial Cell Barrier Integrity

The role of SPHK2, and the effect of its inhibition by compounds like this compound, in regulating endothelial cell (EC) barrier integrity has been investigated. Studies utilizing in vitro cell impedance assays with human umbilical vein ECs and bone marrow ECs have shown that this compound can cause a decrease in EC barrier integrity. medchemexpress.combocsci.comnih.gov This effect was also observed with ABC294640, another inhibitor that can target SPHK2. bocsci.comnih.gov

However, in vivo studies using intravital microscopy in SPHK1 (Sphk1-/-) and SPHK2 (Sphk2-/-) knockout mice presented a different picture. Sphk1-/- mice exhibited reduced EC barrier integrity compared to wild-type mice, whereas no significant change was evident in Sphk2-/- mice. bocsci.comnih.gov

These findings suggest that while in vitro inhibition of SPHK2 by compounds such as this compound may compromise the integrity of the EC monolayer, SPHK1 appears to exert a more dominant control over EC barrier integrity in vivo. bocsci.comnih.gov This highlights potential differences in the roles of SPHK1 and SPHK2 in regulating vascular barrier function and suggests that the in vitro effects of SPHK2 inhibition on EC barrier integrity may not directly translate to the in vivo setting. bocsci.comnih.gov

Summary of this compound and SPHK2 Inhibition Effects on Endothelial Cell Barrier Integrity:

MethodCell Type/ModelInhibitor(s) TestedEffect on EC Barrier IntegrityIn Vivo Dominant Kinase
In vitro Cell Impedance AssayHuman Umbilical Vein ECs, Bone Marrow ECsThis compound, ABC294640, PF543, SKiDecrease (with this compound and ABC294640) bocsci.comnih.govNot applicable
In vivo Intravital MicroscopySphk1-/- and Sphk2-/- miceNot applicable (knockout model)Reduced in Sphk1-/- , No change in Sphk2-/- bocsci.comnih.govSPHK1 bocsci.comnih.gov

Pharmacological Considerations and Advanced Delivery Systems for Mp-a08

Development and Characterization of Nanomedicine-Based Delivery Systems

To address the translational challenges associated with the physicochemical properties of MP-A08, a rationally designed nanomedicine-based delivery system, specifically liposomal encapsulation, has been developed and characterized. lipidmaps.orgwikipedia.orgguidetopharmacology.orgflybase.orgmetabolomicsworkbench.orgmims.comnih.govfishersci.ca The utilization of nanocarriers, such as liposomes, offers several advantages in cancer drug administration, including the potential for improved drug solubility, enhanced stability, and increased permeability. lipidmaps.org

Liposomal Encapsulation of this compound

Liposomal encapsulation has emerged as a viable strategy to encapsulate hydrophobic therapeutic agents like this compound. lipidmaps.org By incorporating this compound within the lipid bilayer or core of liposomes, its solubility and stability in aqueous physiological environments can be significantly improved. This encapsulation process forms the basis of the this compound-loaded liposomal formulation designed to overcome the limitations of the free compound. lipidmaps.orgmims.comguidetopharmacology.orgflybase.orgmims.comnih.govwikipedia.orgciteab.comuni.lu

Enhanced Potency and Efficacy of Encapsulated this compound

Encapsulation of this compound within liposomes has demonstrated a notable enhancement in its potency and efficacy against AML cells in both in vitro and in vivo studies. lipidmaps.orgmims.comnih.govwikipedia.orgciteab.comuni.lu Studies have shown that this compound-loaded liposomes can increase the efficacy of this compound against patient-derived AML cells by over 140-fold. mims.comnih.govwikipedia.orgciteab.comuni.lu

Furthermore, the liposomal formulation of this compound has shown significant synergistic effects when combined with standard AML chemotherapies such as cytarabine and targeted therapies like venetoclax in human AML cell lines. lipidmaps.orgguidetopharmacology.orgflybase.orgmims.comciteab.com Specifically, this compound-loaded liposomes have been shown to potentiate the anti-leukemic activity of venetoclax, even in venetoclax-resistant AML cells. lipidmaps.orgguidetopharmacology.orgflybase.orgmims.comuni.lu

Below is a table summarizing representative findings on the enhanced efficacy of liposomal this compound:

FormulationEfficacy Against Patient AML Cells (Fold Increase)Effect on Mouse Survival (vs. Free this compound)
Free this compound1Limited
Liposomal this compound>140Significantly prolonged

Improved Systemic Bioavailability

A key advantage of liposomal encapsulation for this compound is the resulting improvement in its systemic bioavailability. lipidmaps.org Pharmacokinetic studies have provided evidence of enhanced bioaccessibility of this compound when delivered via liposomes compared to the free compound. mims.comnih.govwikipedia.orgciteab.comuni.lu This improved bioavailability ensures that a greater proportion of the administered dose reaches the systemic circulation, thereby increasing the potential for the drug to reach target sites.

Optimized Tissue and Bone Marrow Biodistribution

Beyond improved systemic bioavailability, liposomal encapsulation has also been shown to optimize the tissue and bone marrow biodistribution of this compound. lipidmaps.org Biodistribution studies have demonstrated enhanced delivery of this compound to the bone marrow, a critical site for AML cells. mims.comnih.govwikipedia.orgciteab.comuni.lu This targeted delivery to the bone marrow is a significant factor contributing to the enhanced antileukemic property observed with this compound-loaded liposomes and their ability to prolong survival in preclinical models of AML. mims.comnih.govwikipedia.orgciteab.comuni.lu

Future Research Directions and Therapeutic Implications

Identification of Novel Off-Target Interactions for Enhanced Synergism

While MP-A08 is noted for its selectivity towards SphK1 and SphK2 over many other kinases, the potential for off-target interactions exists and warrants further investigation nih.govtocris.comoncotarget.com. Identifying these off-targets could reveal opportunities for enhanced therapeutic synergism. For instance, a kinome screen indicated that TSSK1 might be a potential off-target, although its inhibition by this compound was modest and its expression is primarily restricted to the testis oncotarget.com. Understanding if other kinases or pathways are modulated by this compound could lead to rational design of combination therapies that exploit these interactions for greater efficacy and potentially overcome resistance mechanisms. The hydrophobic nature of this compound has been noted as a factor hindering its clinical translation, which might be related to off-target effects or delivery challenges nih.govacs.org. Strategies to overcome these physicochemical challenges, such as liposomal encapsulation, have shown enhanced potency and efficacy, suggesting that delivery systems could also influence potential off-target interactions and improve the therapeutic index nih.govacs.orgmdpi.comresearchgate.net.

Strategies for Further Optimization of Isoform Selectivity

This compound inhibits both SphK1 and SphK2, with a higher affinity for SphK2 (Ki of 6.9 ± 0.8 µM) compared to SphK1 (Ki of 27 ± 3 µM) tocris.comspandidos-publications.comnih.govmedchemexpress.comrndsystems.com. While dual inhibition can be beneficial, there are distinct roles for SphK1 and SphK2 in various cellular processes and diseases spandidos-publications.comnih.gov. For example, inhibition of SphK1 typically reduces blood S1P levels, while SphK2 inhibition can lead to an increase in blood S1P nih.gov. Further optimization of this compound or the development of novel analogs could focus on achieving greater selectivity for one isoform over the other, depending on the desired therapeutic outcome for specific diseases. Structural analysis of the ATP-binding pocket of SphK1 and SphK2 has revealed key differences that could be exploited for the development of isoform-selective ATP-competitive inhibitors nih.govresearchgate.net. Research into modifying the structure of this compound, potentially focusing on areas that interact differently with the two isoforms, could lead to compounds with tailored selectivity profiles.

Table 1: this compound Inhibition Constants for Human SphK1 and SphK2

Target EnzymeInhibition Constant (Ki)Reference
Human SphK127 ± 3 µM tocris.comspandidos-publications.comnih.govmedchemexpress.comrndsystems.com
Human SphK26.9 ± 0.8 µM tocris.comspandidos-publications.comnih.govmedchemexpress.comrndsystems.com

Exploration of this compound Efficacy in Additional Disease Pathologies

The primary focus of research on this compound has been its anti-cancer properties, particularly in lung adenocarcinoma and acute myeloid leukemia (AML) nih.govresearchgate.netmdpi.com. This compound has demonstrated the ability to induce apoptosis, inhibit proliferation, and reduce angiogenesis in these contexts nih.govoncotarget.combocsci.cominvivochem.cn. Given the broader roles of sphingolipid metabolism and SphK activity in various diseases, exploring the efficacy of this compound in other pathologies represents a significant future direction. The SphK/S1P signaling pathway is implicated in inflammatory diseases and central nervous system disorders, suggesting potential therapeutic applications beyond cancer spandidos-publications.com. Preclinical studies could investigate the effects of this compound in relevant animal models or in vitro systems related to these conditions. For instance, studies have examined the role of SphK2 in regulating endothelial cell barrier integrity, indicating a potential area for exploration bocsci.com.

Translational Pathways for Clinical Development and Application

Translating the preclinical findings of this compound into clinical applications requires addressing several key aspects. The hydrophobic nature of this compound has been identified as a challenge for in vivo delivery and clinical translation nih.govacs.org. The development of liposome-based formulations has shown promise in improving its solubility, bioavailability, and efficacy in preclinical AML models, suggesting that advanced drug delivery systems will be crucial for clinical development nih.govacs.orgmdpi.comresearchgate.net. Further preclinical studies are needed to optimize these formulations, assess their stability, and evaluate their pharmacokinetic and pharmacodynamic profiles in relevant models. Demonstrating enhanced efficacy and reduced toxicity with improved formulations will be critical for advancing to human trials. The synergistic effects observed when combining this compound with standard chemotherapies like cytarabine or targeted therapies like venetoclax in AML models highlight the potential for combination therapy strategies in the clinic researchgate.netnih.govmdpi.comresearchgate.net. Future research should focus on identifying optimal combination partners and determining appropriate dosing regimens in preclinical studies to inform clinical trial design. While some SphK inhibitors have entered clinical trials for various cancers, this compound's unique ATP-competitive mechanism and dual SphK1/2 inhibition profile warrant further investigation into its specific translational pathway nih.govspandidos-publications.com.

Q & A

Q. What is the molecular mechanism of MP-A08 as a SPHK inhibitor, and how does it differ between SPHK1 and SPHK2 isoforms?

this compound acts as a highly selective ATP-competitive inhibitor of SPHK1, with a reported Ki value of 6.9 μM. It disrupts sphingosine-1-phosphate (S1P) synthesis by binding to the ATP-binding site of SPHK1, thereby blocking downstream signaling pathways involved in cell proliferation and angiogenesis. While primarily targeting SPHK1, evidence suggests off-target inhibition of SPHK2 at higher concentrations, which may require isoform-specific validation (e.g., siRNA knockdown or isoform-selective assays) to isolate effects .

Q. How does this compound concentration influence cellular responses in vitro, and what experimental parameters should be prioritized?

Concentration-dependent effects are critical. For example, this compound reduces endothelial cell barrier integrity at 5–40 μM, with cell index decline correlating with dose (Figure A–E in ). Researchers should:

  • Use a concentration range (e.g., 5–40 μM) to capture threshold and saturation effects.
  • Monitor time-dependent responses (e.g., 0–60 minutes) to assess kinetic profiles.
  • Include vehicle controls and normalize data to baseline to mitigate plate-to-plate variability .

Q. What in vitro and in vivo models are most appropriate for studying this compound’s antitumor effects?

  • In vitro : Use human lung adenocarcinoma cell lines (e.g., A549) to model this compound’s pro-apoptotic effects via mitochondrial pathways.
  • In vivo : Murine xenograft models are validated for assessing tumor growth inhibition, with this compound administered intraperitoneally at 10 mg/kg/day. Pair these with immunohistochemistry to quantify angiogenesis markers (e.g., VEGF) .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations to balance efficacy and cytotoxicity in heterogeneous cell populations?

  • Perform dose-response curves to calculate EC50 values for target inhibition (e.g., SPHK1 activity assays).
  • Use combinatorial assays (e.g., MTT for viability, Annexin V/PI for apoptosis) to identify therapeutic windows.
  • Validate specificity with rescue experiments (e.g., exogenous S1P supplementation to reverse this compound effects) .

Q. How should contradictions in this compound’s reported effects across studies be addressed (e.g., barrier integrity vs. tumor suppression)?

  • Variable analysis : Control for cell type (endothelial vs. cancer cells), culture conditions (e.g., serum starvation), and SPHK isoform expression levels.
  • Methodological transparency : Report raw data, normalization methods, and statistical thresholds (e.g., p < 0.05 vs. p < 0.01) to enable cross-study comparisons.
  • Meta-analysis : Apply tools like profile likelihood estimates to reconcile confidence intervals in disparate datasets .

Q. What strategies ensure reproducibility of this compound’s effects across laboratories?

  • Adopt FAIR principles : Share raw data (cell indices, tumor volumes), protocols (e.g., dosing schedules), and analysis scripts in repositories like Zenodo.
  • Use standardized buffers (e.g., ATP concentration in kinase assays) to minimize enzymatic variability.
  • Document instrument calibration (e.g., xCELLigence RTCA for real-time cell monitoring) .

Q. How can researchers design ethical and statistically robust animal studies for this compound?

  • Power analysis : Calculate sample sizes using prior tumor growth rates (e.g., 30% reduction in xenografts with n ≥ 6/group).
  • Ethical oversight : Follow ARRIVE guidelines for humane endpoints and randomization.
  • Blinded analysis : Use third-party statisticians to avoid bias in tumor measurement .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Area under the curve (AUC) : Quantify cumulative effects over time (Figure E in ).
  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error propagation : Report SEM and confidence intervals for replicated experiments .

Q. How should research questions about this compound’s dual role in apoptosis and barrier disruption be formulated?

  • Apply the PICO framework :
  • Population : Endothelial vs. cancer cells.
  • Intervention : this compound at 10 μM vs. 40 μM.
  • Comparison : Vehicle control or SPHK2-specific inhibitors.
  • Outcome : Caspase-3 activation vs. transendothelial electrical resistance (TEER) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.